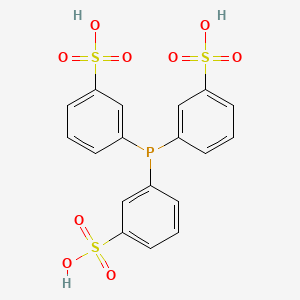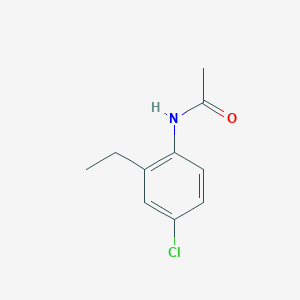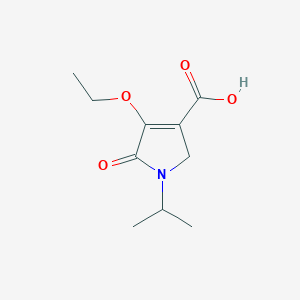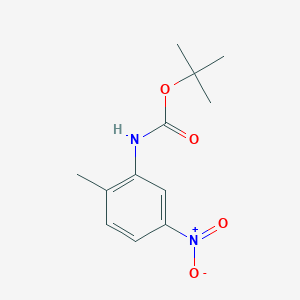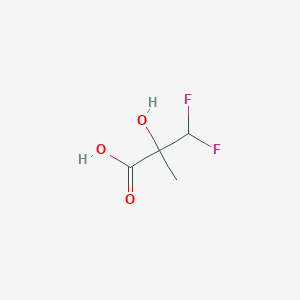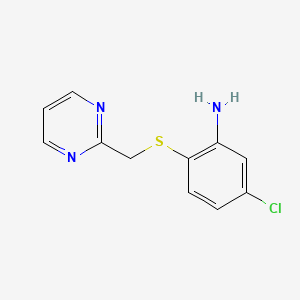
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is a heterocyclic compound that contains both a pyrimidine ring and a thioether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and sulfur atoms in its structure can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrimidine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, and the thiol group forms a thioether linkage with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
作用機序
The mechanism of action of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-5-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with the chlorine atom in a different position.
5-Bromo-2-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-((pyrimidin-2-ylmethyl)thio)benzene: Similar structure but without the amino group.
Uniqueness
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is unique due to the specific positioning of the chlorine and thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
特性
分子式 |
C11H10ClN3S |
|---|---|
分子量 |
251.74 g/mol |
IUPAC名 |
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C11H10ClN3S/c12-8-2-3-10(9(13)6-8)16-7-11-14-4-1-5-15-11/h1-6H,7,13H2 |
InChIキー |
FTEGONHRJGYAHN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CSC2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

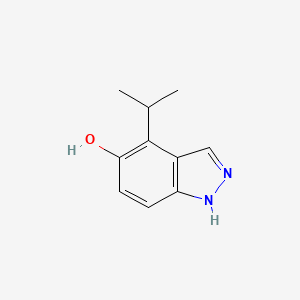
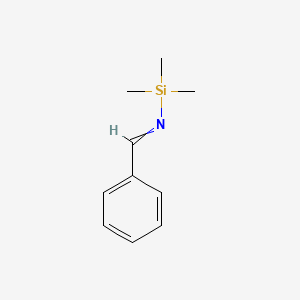
![Octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B8695811.png)
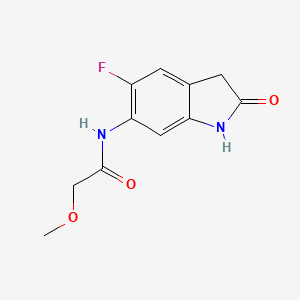
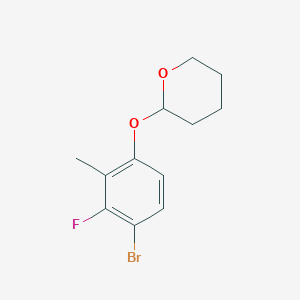
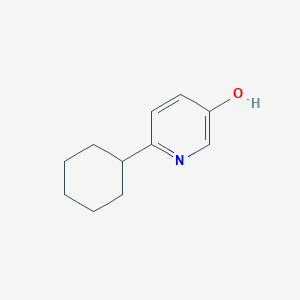
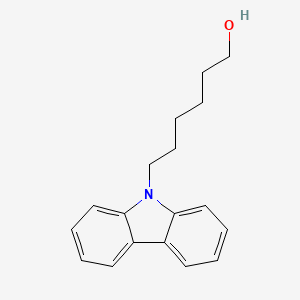
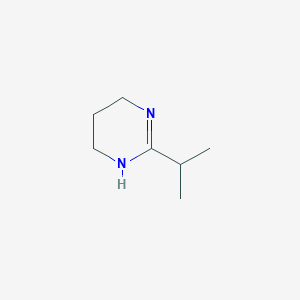
![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)
